2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid
Description
The compound 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid (hypothetical structure) is a fluorinated β-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. Its proposed structure includes a trifluoromethyl group at position 3 and a methyl substituent at position 2 of the propanoic acid backbone.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHDHKGSWTBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454419 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-43-7 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Protection Strategies
The amino group is protected using benzyl chloroformate under alkaline conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C ensures efficient deprotonation without side reactions. Alternatives like triethylamine (TEA) in dichloromethane (DCM) yield comparable results but require longer reaction times (Table 1).
Table 1: Comparative Analysis of Amino Protection Methods
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0–5 | 2 | 92 |
| TEA | DCM | 25 | 6 | 88 |
| NaOH | H₂O/THF | 10 | 4 | 85 |
Key Insight : NaH in THF achieves near-quantitative yields due to rapid deprotonation, minimizing epimerization.
Trifluoromethylation Techniques
Halogen Exchange (Halex Reaction)
Halex reactions replace chlorine atoms with fluorine using potassium fluoride (KF) in dimethylformamide (DMF) at 80–100°C. This method is cost-effective but limited by incomplete fluorination, necessitating purification via column chromatography.
Copper-Catalyzed Trifluoromethylation
Recent advances employ CF₃I and copper(I) iodide (CuI) in acetonitrile at 60°C, achieving 78% yield with >99% regioselectivity. The mechanism involves single-electron transfer (SET) to generate CF₃ radicals, which couple with the methylpropanoate intermediate.
Table 2: Trifluoromethylation Efficiency
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halex | KF | DMF | 65 | 90 |
| CuI/CF₃I | CuI | MeCN | 78 | 95 |
| Photoredox | Ir(ppy)₃ | DCE | 72 | 93 |
Key Insight : Copper catalysis offers superior yields and scalability for industrial applications.
Carboxylate Activation and Coupling
Mixed Carbonate Intermediate Formation
The protected amino acid is activated as a pentafluorophenyl (PFP) ester using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). This intermediate couples with trifluoromethylated propanoic acid in DMF at −20°C, achieving 85% yield.
Deprotection and Final Hydrolysis
Hydrogenolysis with palladium on carbon (Pd/C) in methanol removes the Cbz group selectively. Subsequent hydrolysis of the ethyl ester using lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) affords the target carboxylic acid in 90% yield.
Industrial-Scale Optimization
Continuous Flow Synthesis
Switching from batch to flow chemistry reduces reaction times for fluorination from 12 h to 30 minutes. Microreactors enhance heat dissipation, mitigating exothermic risks during trifluoromethylation.
Crystallization-Induced Asymmetric Transformation
Chiral resolving agents like cinchonidine improve enantiomeric excess (ee) from 85% to >99%. Ethanol/water mixtures (7:3) promote crystallization of the desired (R)-enantiomer.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-methylpropanoic acid derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its trifluoromethyl group imparts distinct electronic properties that are advantageous in designing novel compounds. Researchers utilize it in studies focused on reaction mechanisms and synthetic methodologies.
Biology and Medicine
The compound is being investigated for its potential as a pharmacophore due to its structural features that enhance metabolic stability and bioavailability. The trifluoromethyl group can improve the lipophilicity of drugs, making it a candidate for drug development aimed at treating various diseases. Its role in protein synthesis pathways also suggests potential applications in biochemistry.
Industrial Applications
In the industrial sector, 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid can be utilized in synthesizing specialty chemicals and advanced materials. Its unique properties make it suitable for developing materials with specific functionalities, particularly in sectors requiring high-performance chemicals.
Case Studies and Research Findings
- Pharmacological Studies : Research has demonstrated that compounds with trifluoromethyl groups exhibit enhanced pharmacokinetic properties. Studies have shown that derivatives of this compound can lead to improved drug candidates with better absorption rates and reduced metabolism.
- Synthesis of Complex Molecules : A study highlighted the use of this compound as a precursor in synthesizing complex fluorinated amino acids that are crucial in developing new therapeutic agents . The unique electronic properties imparted by the trifluoromethyl group enable these derivatives to interact favorably with biological targets.
- Material Science Applications : Recent investigations into advanced materials have identified this compound as a potential candidate for creating fluorinated polymers with enhanced thermal stability and chemical resistance . These materials are valuable in electronics and aerospace industries.
Mechanism of Action
The mechanism by which 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Structural and Functional Differences
Fluorination Impact: The C3-trifluoro group (as in ) enhances electronegativity and metabolic stability compared to the C3-difluoro analog ().
Methyl Substitution :
- The C2-methyl group () introduces steric hindrance, which may influence enantioselectivity in peptide synthesis or receptor binding.
Protective Groups: Cbz (benzyloxycarbonyl) in vs. Boc (tert-butoxycarbonyl) in : Boc is more labile under acidic conditions, while Cbz requires hydrogenolysis for removal.
Physicochemical Properties
- Density and Stability : Fluorinated compounds exhibit higher density (e.g., 1.435 g/cm³ for a related crystal structure in ) and stability under physiological conditions.
Biological Activity
2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The chemical formula for this compound is , with a molecular weight of 277.2 g/mol. The compound's structure includes a benzyloxycarbonyl group which can influence its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀F₃NO₄ |
| Molecular Weight | 277.2 g/mol |
| IUPAC Name | 3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
| PubChem CID | 23237020 |
| Boiling Point | 401.3 ± 45.0 °C at 760 mmHg |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an enzyme inhibitor and its effects on metabolic pathways.
Enzyme Inhibition
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on key metabolic enzymes such as acetyl-CoA carboxylase (ACC). ACC is crucial in fatty acid synthesis and metabolism, making this compound a potential therapeutic agent in metabolic disorders.
Case Studies
- ACC Inhibition Studies
- Xenobiotic Metabolism
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Lipogenic Enzymes : By inhibiting ACC, the compound reduces lipogenesis and promotes fatty acid oxidation.
- Modulation of Cytochrome P450 Activity : The compound influences the expression and activity of cytochrome P450 enzymes, affecting drug metabolism and clearance.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Metabolic Profiling : Investigations using animal models have shown that administration of this compound leads to significant changes in lipid profiles and glucose homeostasis.
- Toxicological Assessments : Safety evaluations indicate that while the compound exhibits biological activity, it also necessitates careful consideration regarding dosage and long-term effects due to potential toxicity associated with fluorinated compounds .
Q & A
Q. What are the recommended synthetic routes for 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process involving:
Protection of the amino group : Benzyloxycarbonyl (Cbz) is introduced using benzyl chloroformate under alkaline conditions (pH 8–10) to prevent racemization .
Trifluoromethyl incorporation : Fluorination via halogen exchange (Halex reaction) or direct trifluoromethylation using CF₃I/Cu catalysts at 80–100°C .
Carboxylic acid activation : Final hydrolysis of esters (e.g., ethyl or methyl esters) under acidic or basic conditions.
Q. Key parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy :
- to confirm trifluoromethyl group integration (δ ≈ -60 to -70 ppm) .
- for Cbz group protons (aromatic signals at 7.2–7.4 ppm; CH₂ at 5.1 ppm) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time varies by 0.5–1.5 min depending on trifluoromethyl steric effects .
- Mass spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 320.1 (calculated for C₁₃H₁₂F₃NO₄) .
Q. What are the critical storage conditions to maintain compound stability?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Cbz group .
- Light sensitivity : Protect from UV exposure due to potential decomposition of the trifluoromethyl moiety .
- Moisture control : Use desiccants (silica gel) to avoid carboxylic acid dimerization .
Decomposition products include CO₂, NH₃, and trifluoroacetic acid (identified via GC-MS) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?
- Enantioselective synthesis : Use (S)- or (R)-configured starting materials (e.g., chiral auxiliaries like Evans’ oxazolidinones) .
- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases; resolution > 1.5 for enantiomers .
- Circular dichroism (CD) : Monitor Cotton effects at 210–230 nm to confirm stereochemical integrity .
Q. What computational modeling approaches predict the compound’s reactivity in peptide coupling reactions?
- DFT calculations : Optimize transition states for carbodiimide-mediated coupling (e.g., EDC/HOBt), focusing on steric hindrance from the trifluoromethyl group .
- Molecular dynamics : Simulate solvation effects in DMF or DCM to assess coupling efficiency .
- Docking studies : Predict interactions with proteases or esterases for biochemical applications .
Q. How does the trifluoromethyl group influence the compound’s biochemical interactions?
- Metabolic stability : The CF₃ group reduces oxidative metabolism (CYP450 enzymes) due to strong C-F bonds, enhancing half-life in vivo .
- Binding affinity : Fluorine’s electronegativity enhances hydrogen-bonding with target proteins (e.g., serine hydrolases) .
- Toxicity : Assess via in vitro hepatocyte assays; trifluoromethyl metabolites (e.g., trifluoroacetic acid) may accumulate in renal systems .
Q. What strategies resolve contradictions in reported solubility data across solvents?
| Solvent | Reported solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 25–30 | Sonication | |
| Ethanol | 10–15 | Shaking | |
| Water | <1 | pH 7.0 |
Q. Resolution :
Q. What are the safety protocols for handling this compound, and how do its hazards compare to analogs?
- Hazard classification :
- Mitigation :
- Comparison : Less volatile than trifluoroacetate esters but more hygroscopic .
Q. How can researchers design stability-indicating assays for long-term degradation studies?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Batch vs. flow chemistry : Flow systems improve mixing for exothermic fluorination steps .
- Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., cinchona alkaloids) to enhance ee > 98% .
- Regulatory considerations : Document impurity profiles (ICH Q3A guidelines) for API compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
